molecular formula C9H8F3NO3 B1408090 Methyl 6-methoxy-2-(trifluoromethyl)nicotinate CAS No. 1227575-89-4

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate

Cat. No.: B1408090
CAS No.: 1227575-89-4
M. Wt: 235.16 g/mol
InChI Key: NBHRVFQBRHWCCK-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methoxy group at position 6, a trifluoromethyl (CF₃) group at position 2, and a methyl ester at position 3. This compound belongs to a class of trifluoromethylated heterocycles, which are widely studied for their unique physicochemical properties and applications in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic effects and binding interactions in biological systems .

Properties

IUPAC Name

methyl 6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-6-4-3-5(8(14)16-2)7(13-6)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHRVFQBRHWCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192436
Record name Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227575-89-4
Record name Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227575-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 6-chloronicotinic acid or related halogenated nicotinic acid derivatives.
  • Intermediates such as ethyl 4-chloro-3-oxobutyrate and ethylene glycol monomethyl ether salts may be used in advanced synthetic routes.
  • The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or other trifluoromethylating agents.

Substitution and Functional Group Transformations

  • Methoxy group introduction: Typically achieved by nucleophilic substitution of a halogen (e.g., chlorine) at the 6-position with methoxide ions under basic conditions.
  • Trifluoromethylation: This step can be performed via metal-catalyzed or metal-free methods, often involving trifluoromethyl iodide or trifluoromethyl sulfonothioates under controlled conditions.
  • Esterification: Conversion of the nicotinic acid derivative to the methyl ester is commonly done by refluxing with methanol in the presence of acid catalysts such as sulfuric acid.

Industrial and Laboratory Scale Methods

  • Industrial synthesis optimizes reaction conditions such as temperature, solvent choice, and reagent molar ratios to maximize yield and purity.
  • Continuous flow reactors and advanced purification (crystallization, chromatography) are used for scale-up.
  • Stepwise or one-pot methods are employed depending on the desired purity and process efficiency.

Representative Synthetic Routes and Reaction Conditions

Route Example: Stepwise Preparation of Intermediate and Final Compound

Step Reaction Type Reagents/Conditions Notes
1 Formation of intermediate I Alkali (e.g., sodium ethoxide), ethylene glycol monomethyl ether salt, ethyl 4-chloro-3-oxobutyrate Temperature: 0–25 °C; solvent: toluene or ethanol; molar ratios optimized for completeness
2 Substitution reaction Base (e.g., sodium ethoxide), methylating agent Temperature: -15 to 30 °C; controlled addition of base to minimize side products
3 Intramolecular ring closure Ammonium salt (e.g., ammonium acetate), mild heating (45–60 °C) Improves yield and reduces side reactions
4 Esterification Methanol, acid catalyst (e.g., sulfuric acid), reflux Converts acid to methyl ester

Reaction Optimization and Byproduct Control

  • The tautomeric forms of intermediates (enol vs keto) influence ring closure efficiency; keto-cis forms favor higher yields.
  • Slow, controlled addition of base reduces formation of impurities such as enamines or lactones.
  • Reaction temperature and solvent choice critically affect selectivity and yield.
  • One-pot methods reduce handling of unstable intermediates and improve process reliability.

Summary Table of Key Preparation Parameters

Parameter Range/Condition Effect on Synthesis
Base type Sodium ethoxide, sodium methoxide, potassium alkoxides Influences substitution selectivity and yield
Reaction temperature -15 °C to 30 °C (substitution), 45–60 °C (ring closure) Lower temps favor kinetic products; moderate temps favor ring closure
Solvent Toluene, ethanol, methanol Solvent polarity affects reaction rate and purity
Molar ratios (substrate:base) ~1:1 to 1:1.2 Optimized to minimize side reactions
Esterification catalyst Sulfuric acid or equivalent Ensures complete ester formation

Research Findings and Advantages

  • The stepwise preparation involving initial formation of intermediate I followed by ammonium salt-mediated ring closure significantly improves yield (up to ~77%) compared to direct cyclization methods.
  • The preferred synthetic route (Route C-1) minimizes side reactions, avoids harsh conditions, and is suitable for industrial scale-up.
  • One-pot synthesis methods reduce intermediate handling and improve process safety and efficiency.
  • The presence of trifluoromethyl and methoxy groups enhances the compound's physicochemical properties, making the synthesis valuable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted nicotinic acid derivatives.

Scientific Research Applications

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular targets such as enzymes and receptors, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • It is used as a building block in drug synthesis .
  • Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS 651292-55-6): Features a CF₃ group at position 2, an ethyl ester, and a thioamide substituent at position 5. The ethyl ester and thioamide alter solubility and reactivity compared to methyl esters .

Physicochemical Properties

  • Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) at position 6 may reduce electrophilicity compared to halogenated analogues like Methyl 6-fluoro-2-methylnicotinate (similarity score 0.81), where fluorine (electron-withdrawing) increases polarity .
  • Trifluoromethyl Position : The 2-CF₃ group in the target compound contrasts with Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate (CAS 1261782-37-9), which has a bulky trifluoromethoxy-phenyl group at position 6, significantly increasing steric hindrance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Applications Reference
Methyl 6-methoxy-2-(trifluoromethyl)nicotinate 2-CF₃, 6-OCH₃, 3-COOCH₃ C₉H₈F₃NO₃ Not reported Hypothesized drug synthesis N/A
Methyl 6-(trifluoromethyl)nicotinate 6-CF₃, 3-COOCH₃ C₈H₆F₃NO₂ Not reported Drug synthesis building block
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate 2-CF₃, 5-SC(NH₂), 6-CH₃, 3-COOCH₂CH₃ C₁₁H₁₁F₃N₂O₂S Not reported Research compound
2-((5-Chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide (45) 6-CF₃, 3-CONH-benzyl C₂₃H₁₇Cl₃F₃N₃O 153–155 HIV-1 RT inhibitor

Table 2: Substituent Effects on Properties

Substituent Type (Position) Electronic Effect Impact on Properties Example Compound
CF₃ (2) Strong electron-withdrawing Increases metabolic stability, lipophilicity Target compound
OCH₃ (6) Electron-donating Reduces electrophilicity, enhances solubility Target compound
F (6) Electron-withdrawing Increases polarity, alters binding affinity Methyl 6-fluoro-2-methylnicotinate
NH₂ (2) Electron-donating (resonance) Enhances hydrogen bonding Methyl 2-amino-6-(trifluoromethyl)nicotinate

Biological Activity

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by a methoxy group and a trifluoromethyl group, enhances its lipophilicity, which is crucial for its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8F3NO3
  • Molecular Weight : 239.16 g/mol
  • Key Functional Groups : Methoxy (-OCH3), Trifluoromethyl (-CF3)

The trifluoromethyl group significantly increases the compound's ability to penetrate biological membranes, allowing it to interact with various cellular targets such as enzymes and receptors.

This compound exerts its biological effects primarily through:

  • Enzyme Modulation : It may act as an agonist or antagonist at specific receptors, influencing enzyme activities related to nicotinic acid metabolism.
  • Cellular Interaction : The compound's lipophilicity allows it to modulate cellular processes by interacting with biological macromolecules, thus affecting gene expression and signal transduction pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli12.5 µg/mL
C. albicans10 µg/mL
S. aureus15 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
A549 (Lung cancer)22.452.1
HCT116 (Colon cancer)44.452.1

These data indicate that the compound has promising cytotoxic effects comparable to established chemotherapeutics .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria, revealing significant zones of inhibition ranging from 10 mm to 29 mm depending on the strain tested .
  • Cytotoxicity in Cancer Research :
    In vitro studies demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, with IC50 values indicating potent activity against specific types of cancers such as lung and colon cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-methoxy-2-(trifluoromethyl)nicotinate
Reactant of Route 2
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Methyl 6-methoxy-2-(trifluoromethyl)nicotinate

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